N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features a benzothiazole ring fused with a fluorophenyl acetamide group
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator
Result of Action
The compound has shown insecticidal activities against the diamondback moth (Plutella xylostella), with some compounds showing moderate to high activities at various concentrations . For instance, one of the compounds showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L −1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using aluminum chloride in dichloromethane.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole and benzothiazole-2-thiol.
Fluorophenyl Acetamides: Compounds with similar fluorophenyl acetamide groups, such as 4-fluorophenylacetamide and N-(4-fluorophenyl)acetamide.
Uniqueness
N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide is unique due to the combination of the benzothiazole ring and the fluorophenyl acetamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Biological Activity
N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry, primarily due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole ring fused to an acetamide moiety. Its molecular formula is C14H12FN1S1 with a molecular weight of approximately 253.32 g/mol. The presence of the fluorine atom on the phenyl ring enhances its biological activity by modulating electronic properties and improving interactions with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as those regulating cell proliferation and apoptosis.
- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways that control cellular responses.
- Cytotoxic Effects : Studies indicate that this compound induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound showed an IC50 value indicating effective apoptosis induction in breast cancer cells.
- Tumor Models : In vivo studies revealed that treatment with this compound suppressed tumor growth in mice models, highlighting its potential for therapeutic applications in oncology .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : It displays inhibitory effects against a range of pathogenic bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
- Fungal Activity : Similar benzothiazole derivatives have shown antifungal activity, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural components:
Component | Role |
---|---|
Benzothiazole Ring | Enhances interaction with biological targets |
Acetamide Group | Facilitates hydrogen bonding with proteins |
Fluorine Substitution | Modulates electronic properties, improving binding affinity |
The presence of electron-withdrawing groups like fluorine increases the lipophilicity and bioavailability of the compound, which are crucial for its therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study reported that this compound induced apoptosis in MCF cell lines through caspase activation pathways, demonstrating its potential as an anticancer agent .
- In Vivo Efficacy : Another study highlighted its ability to reduce tumor size in xenograft models, supporting its use in cancer therapy .
- Molecular Docking Studies : Computational studies have suggested strong binding interactions between the compound and key enzymes involved in cancer progression, further validating its therapeutic potential .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-3-1-10(2-4-11)7-15(19)18-12-5-6-14-13(8-12)17-9-20-14/h1-6,8-9H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMRAZLTHIVPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)SC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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